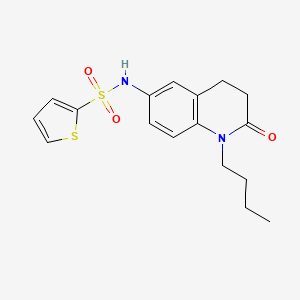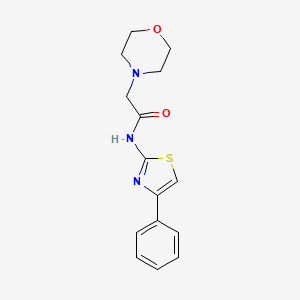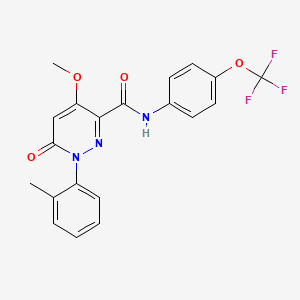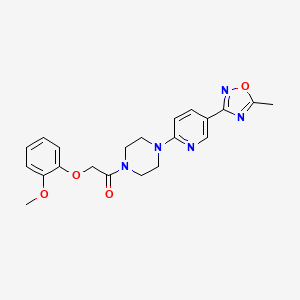
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to the one you mentioned often belong to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,4-tetrahydroquinolines, often involves domino reactions . These syntheses can involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The molecular structure of similar compounds often contains a bicyclic system, with a benzene ring fused to a pyridine ring . The exact structure would depend on the specific substituents attached to the quinoline system.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound with a similar structure, N-BUTYL-2-OXO-1-CYCLOPENTANECARBOXAMIDE, has a molecular weight of 183.252 .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
In a study exploring the use of novel nanosized N-sulfonated Brönsted acidic catalysts, the related compound N-sulfonic acid was utilized to promote the one-pot synthesis of hexahydroquinolines via a solvent-free condensation process. This research demonstrated the catalyst's efficiency in producing excellent yields in short reaction times, with the capability of being reused multiple times without loss of catalytic activity (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Antimicrobial Properties
Another study focused on the synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives for their antimicrobial properties. The research found that certain quaternary ammonium salts exhibited high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, highlighting the potential of such compounds in antimicrobial applications (A. Fadda, Rasha E. El-Mekawy, Mohammed Taha AbdelAal, 2016).
Antioxidant and Fluorescent Properties
Further research described a versatile protocol for synthesizing 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates with a focus on their antioxidant activity and fluorescent properties. This study highlights the compound's potential in developing fluorescent probes and antioxidants (P. Ramya, Srinivas Angapelly, et al., 2017).
Extraction Reagents in Ionic Liquid Systems
Another application involves the use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system for divalent metal cations. This study demonstrated superior extractability in the ionic liquid system compared to traditional chloroform systems, suggesting a novel approach for metal cation extraction (T. Ajioka, S. Oshima, N. Hirayama, 2008).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, a compound with a similar structure, tert-Butyl 2′-oxo-2′,4′-dihydro-1′H-spiro [piperidine-4,3 …", has been classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .
Zukünftige Richtungen
The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. Domino reactions, for example, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents , and could be further explored in the synthesis of similar compounds.
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-3-10-19-15-8-7-14(12-13(15)6-9-16(19)20)18-24(21,22)17-5-4-11-23-17/h4-5,7-8,11-12,18H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJQNDDEXNOTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)


![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)



![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)
![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)
![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)